molecular formula C22H23ClN2O4S B4985912 N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B4985912
M. Wt: 446.9 g/mol
InChI Key: LQPJPLUWWZQNAT-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the thiazole family and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and LOX enzymes. This compound has also been found to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide. One area of research is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

The synthesis method for N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-chloroaniline with propyl bromide to form 4-(4-chlorophenyl)-5-propyl-1,3-thiazole. This compound is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-5-6-18-19(13-7-9-15(23)10-8-13)24-22(30-18)25-21(26)14-11-16(27-2)20(29-4)17(12-14)28-3/h7-12H,5-6H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPJPLUWWZQNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

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